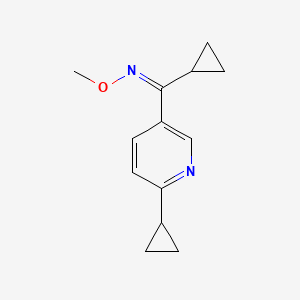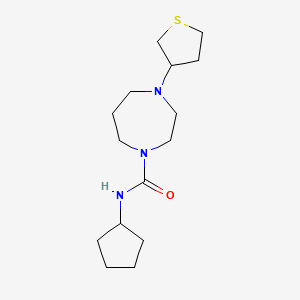![molecular formula C20H18N4O2S B2544908 N-(4-methoxyphenyl)-2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide CAS No. 626205-45-6](/img/structure/B2544908.png)
N-(4-methoxyphenyl)-2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihistaminic Potential
A series of compounds, including those related to the structure of N-(4-methoxyphenyl)-2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide, have been evaluated for their potential as H1-antihistaminic agents. This evaluation was based on their in vivo activity in protecting animals from histamine-induced bronchospasm. One specific compound from this series demonstrated significant protective effects and minimal sedation compared to standard chlorpheniramine maleate, suggesting a potential for development as new H1-antihistaminic agents with fewer side effects (Alagarsamy et al., 2009).
Anticancer Activity
Another area of research focuses on the synthesis of urea derivatives from 1,2,4-triazolo[4,3-a]-quinoline derivatives, aimed at meeting the structural requirements for anticancer activity. A series of these compounds were synthesized and screened for their in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some compounds showed significant cytotoxicity, highlighting the potential of these derivatives in anticancer drug development (Reddy et al., 2015).
Positive Inotropic Activity
Research has also been conducted on compounds within this chemical class for their potential as positive inotropic agents. This involves the synthesis of specific acetamide derivatives and evaluating their activity by measuring the stroke volume in isolated rabbit-heart preparations. Several compounds showed favorable activity, indicating their potential use in treating heart conditions (Li et al., 2008).
Tubulin Polymerization Inhibition
Triazoloquinazolinone-based compounds have been designed as tubulin polymerization inhibitors and evaluated as vascular disrupting agents. This research identified potent inhibitors of tubulin assembly, with some compounds demonstrating potent anticancer activity across a panel of cancer cell lines. These findings suggest a role for these compounds in cancer treatment, particularly in targeting tumor vasculature (Driowya et al., 2016).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-11-14-5-3-4-6-17(14)24-19(13)22-23-20(24)27-12-18(25)21-15-7-9-16(26-2)10-8-15/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDFCQFVCKBHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2544829.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2544830.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2544832.png)
![9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2544833.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2544834.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2544839.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]quinoxaline-2-carboxamide](/img/structure/B2544840.png)


![[4-(2-Methylpropyl)oxan-4-yl]methanaminehydrochloride](/img/structure/B2544847.png)
![(Z)-ethyl 1-butyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2544848.png)